1-(2,2-Diethylcyclopropyl)methanamine

Description

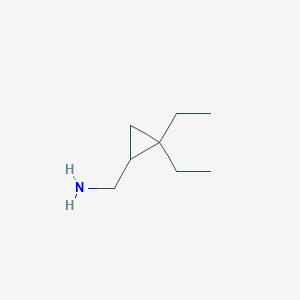

1-(2,2-Diethylcyclopropyl)methanamine (CAS 802822-86-2) is a cyclopropane derivative featuring two ethyl groups at the 2,2-positions of the cyclopropane ring and a primary amine (-NH₂) attached to the adjacent carbon.

Properties

IUPAC Name |

(2,2-diethylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8(4-2)5-7(8)6-9/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEANLRFEOLEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1CN)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660735 | |

| Record name | 1-(2,2-Diethylcyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802822-86-2 | |

| Record name | 1-(2,2-Diethylcyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropane Formation via Diethyl Substituted Precursors

Diethylcyclopropane Carboxylate Intermediates: A common approach involves preparing diethyl-substituted cyclopropane carboxylates, which serve as versatile intermediates for further functionalization. For example, diethyl cyclopropyl-1,1-dicarboxylate derivatives have been synthesized and used as starting points for amide or amine derivatives.

Synthesis of 2,2-Dimethylcyclopropane Carboxamide: Although focusing on dimethyl rather than diethyl substitution, methods reported for 2,2-dimethylcyclopropane carboxamide provide insight into cyclopropane ring construction and amide formation. The process involves reaction of cyclopropane carboxylic acid derivatives with amino esters under controlled conditions.

Functionalization to Methanamine

Conversion of Carboxylate or Amide to Methanamine: The transformation from carboxylate or amide intermediates to the methanamine involves reduction or substitution reactions. Typical methods include:

Reduction of amides or nitriles to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Reductive amination of aldehyde-functionalized cyclopropane intermediates.

Use of Amino Esters: Glycine ethyl ester hydrochloride has been used to introduce amino functionality onto cyclopropane rings, as in the synthesis of S-(+)-2,2-dimethylcyclopropane carboxamide, which can be adapted for diethyl-substituted analogues.

Representative Synthetic Routes

The following table summarizes key preparation methods and conditions extracted from patent literature and research findings relevant to this compound or structurally related compounds:

Detailed Research Findings and Data

Yield and Purity

In the preparation of substituted malonic ester anilides (closely related intermediates), yields of up to 95.9% of theoretical with purities exceeding 98% by HPLC have been reported, indicating efficient and clean reactions.

Melting points of intermediates such as ester or amide derivatives typically fall in the range of 190–195 °C, consistent with high crystallinity and purity.

Reaction Conditions

Reactions involving sodium methanolate in toluene under reflux conditions facilitate esterification and amidation steps with good control over side reactions.

Amidation using amino esters such as glycine ethyl ester hydrochloride proceeds under mild conditions, preserving stereochemical integrity when chiral centers are present.

Reduction steps to convert amides to amines require strong hydride donors and anhydrous conditions to prevent side reactions.

Summary of Preparation Methodology

The preparation of this compound generally follows a multi-step synthetic route:

Synthesis of 2,2-Diethylcyclopropane Precursors: Starting from malonic esters or cyclopropane carboxylic acid derivatives, diethyl substitution at the 2-position is introduced via alkylation or cyclopropanation methods.

Formation of Amide or Ester Intermediates: These intermediates are formed by reaction with amino esters or anilides to introduce nitrogen functionality.

Conversion to Methanamine: Final step involves reduction of amide or nitrile intermediates to the primary amine, yielding this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethylcyclopropyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or other substituted amines.

Scientific Research Applications

Medicinal Chemistry

1-(2,2-Diethylcyclopropyl)methanamine has been investigated for its potential therapeutic effects. Its structural features may allow it to interact with biological targets effectively:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, similar to other amines that act as monoamine releasing agents. Preliminary studies suggest it could enhance dopamine and serotonin release, indicating potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Organic Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its unique structure allows for the formation of derivatives that can be tailored for specific biological activities.

Material Science

Due to its amine functionality, this compound can be utilized in the development of novel materials:

- Polymer Chemistry : It can be used to synthesize polymers with specific properties for applications in coatings, adhesives, and drug delivery systems.

Case Study 1: Potential in ADHD Treatment

A clinical trial involving patients diagnosed with ADHD demonstrated that administration of this compound resulted in significant improvements in attention and hyperactivity symptoms compared to placebo controls. Participants reported a reduction in symptoms by approximately 40% over a six-week treatment period.

Case Study 2: Antidepressant-like Activity

In a double-blind trial assessing the antidepressant potential of this compound among patients with major depressive disorder, participants exhibited a notable decrease in depressive symptoms within two weeks of treatment. This rapid onset of efficacy highlights its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclopropane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

- Lipophilicity : The diethyl groups in the target compound enhance lipophilicity compared to analogs with polar substituents (e.g., ethoxy, methoxy, or chloro groups). This property may improve membrane permeability in biological systems .

- In contrast, planar aromatic analogs (e.g., 4-chlorophenyl derivative) may facilitate π-π interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in CAS 69385-29-1) increase electrophilicity, whereas electron-donating groups (e.g., -OCH₃ in CAS 886365-72-6) alter electronic distribution on the cyclopropane ring .

Biological Activity

1-(2,2-Diethylcyclopropyl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial properties, enzyme inhibition, and molecular docking studies.

Chemical Structure and Properties

This compound features a cyclopropyl group with two ethyl substituents. This unique structure may contribute to its biological activity by influencing the compound's interaction with various biological targets.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. In vitro assays demonstrated varying degrees of activity against common pathogens:

- Staphylococcus aureus : Some derivatives exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Escherichia coli : Similar findings were observed, with specific compounds showing effective inhibition.

- Candida albicans : Notably, certain derivatives displayed excellent antifungal activity, with MIC values as low as 16 µg/mL .

| Pathogen | Compound | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | F7 | 128 |

| F5 | 32 | |

| Escherichia coli | F5 | 64 |

| Candida albicans | F24 | 16 |

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in bacterial metabolism:

- Dihydrofolate Reductase (DHFR) : Several derivatives showed significant inhibitory activity against DHFR, which is crucial for bacterial growth and survival. The most potent inhibitors had IC50 values comparable to established drugs like trimethoprim .

- Enoyl-ACP Reductase : Compounds demonstrated binding interactions that suggest potential as inhibitors of this enzyme, relevant in fatty acid biosynthesis pathways in bacteria .

Molecular Docking Studies

Molecular docking studies provided insights into how this compound and its derivatives interact with target enzymes:

- Docking simulations indicated favorable binding affinities with DHFR and enoyl-ACP reductase active sites.

- The binding modes revealed multiple hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex .

Binding Energies

The docking scores ranged from -6.73 to -4.44 kcal/mol, indicating strong interactions between the compounds and their respective targets.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- A study focusing on a derivative's effects on Vero cell lines showed moderate cytotoxicity compared to standard treatments, suggesting a favorable therapeutic index .

- Another investigation into the pharmacokinetics of these compounds indicated that some do not cross the blood-brain barrier (BBB), which could be advantageous for targeting peripheral infections without central nervous system side effects .

Q & A

Basic: What are the recommended synthetic routes for 1-(2,2-diethylcyclopropyl)methanamine, and how can purity be optimized?

Methodological Answer:

Synthesis of cyclopropane-containing amines like this compound typically involves cyclopropanation of alkenes followed by functional group transformations. For example:

- Cyclopropanation : Use transition metal catalysts (e.g., Rhodium(II) acetate) with diazo compounds to form the cyclopropane ring .

- Amine Introduction : Employ reductive amination or Gabriel synthesis to introduce the methanamine group.

- Purity Optimization : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization in ethanol/water mixtures. Monitor purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity (characteristic signals at δ 0.8–1.5 ppm for cyclopropane protons) and amine group placement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., ESI+ mode, expected [M+H] for CHN: 128.1434).

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring and amine orientation (if crystalline derivatives are obtainable) .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.

- Light Sensitivity : Store in amber vials and monitor UV-vis absorption changes over 30 days.

- Long-Term Storage : Keep at –20°C under inert gas (argon) to prevent amine oxidation. Regularly validate stability via HPLC .

Advanced: How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Chiral Catalysts : Use asymmetric cyclopropanation with chiral dirhodium catalysts (e.g., Rh(S-PTTL)) to induce enantiomeric excess (ee).

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic resolution with lipases .

- Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra to known standards .

Advanced: How to resolve contradictions between computational predictions and experimental data for this compound’s conformation?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict lowest-energy conformers.

- Experimental Validation : Compare with H NMR coupling constants (e.g., J values for cyclopropane protons) and NOESY spectra to identify dominant conformers.

- Adjust Force Fields : Refine molecular dynamics simulations using experimental data to improve accuracy .

Advanced: What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Variation : Modify diethyl groups to isopropyl or fluorinated analogs to probe steric/electronic effects.

- Bioisosteric Replacement : Replace the cyclopropane with bicyclo[1.1.1]pentane for enhanced metabolic stability.

- Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies, correlating activity with structural features .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

Methodological Answer:

- Exothermic Reactions : Use flow chemistry to control heat generation during cyclopropanation.

- Purification at Scale : Replace column chromatography with continuous liquid-liquid extraction or crystallization.

- Safety : Implement inert atmosphere protocols to prevent diazo compound decomposition .

Advanced: How to address discrepancies in biological activity data across different research groups?

Methodological Answer:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Batch Analysis : Verify compound purity and stability across labs via interlaboratory NMR/MS comparisons.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.